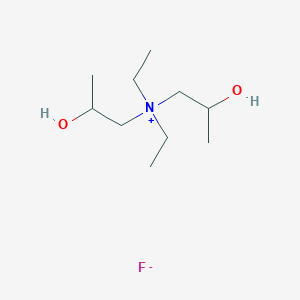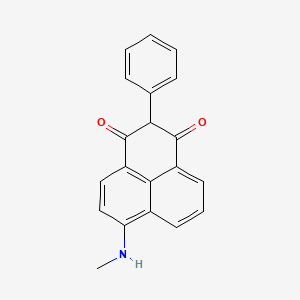
6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione is an organic compound that belongs to the class of phenalenes. Phenalenes are polycyclic aromatic hydrocarbons that have significant applications in various fields due to their unique structural properties. This compound, in particular, is characterized by the presence of a methylamino group and a phenyl group attached to the phenalene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the phenalene core, followed by the introduction of the methylamino and phenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening can also aid in identifying the most effective catalysts and reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenalene: The parent compound of 6-(Methylamino)-2-phenyl-1H-phenalene-1,3(2H)-dione.
2-Phenyl-1H-phenalene-1,3(2H)-dione: A similar compound lacking the methylamino group.
6-Amino-2-phenyl-1H-phenalene-1,3(2H)-dione: A similar compound with an amino group instead of a methylamino group.
Uniqueness
This compound is unique due to the presence of both the methylamino and phenyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
113546-82-0 |
|---|---|
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
6-(methylamino)-2-phenylphenalene-1,3-dione |
InChI |
InChI=1S/C20H15NO2/c1-21-16-11-10-15-18-13(16)8-5-9-14(18)19(22)17(20(15)23)12-6-3-2-4-7-12/h2-11,17,21H,1H3 |
Clé InChI |
ILTAEUIOZYVKAB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C=CC=C3C2=C(C=C1)C(=O)C(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


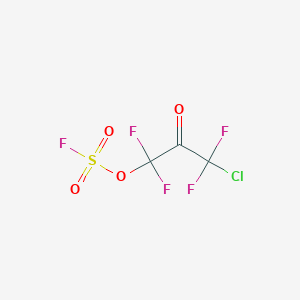
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

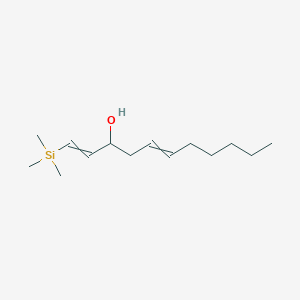



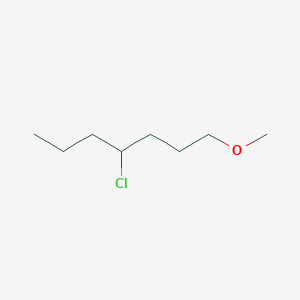
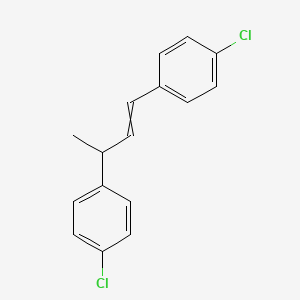
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
